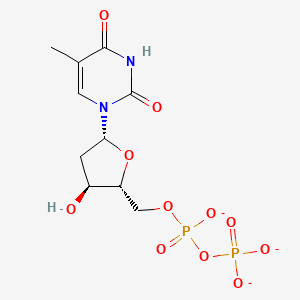

Thymidine-diphosphate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N2O11P2-3 |

|---|---|

Molecular Weight |

399.16 g/mol |

IUPAC Name |

[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C10H16N2O11P2/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18)/p-3/t6-,7+,8+/m0/s1 |

InChI Key |

UJLXYODCHAELLY-XLPZGREQSA-K |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of dTDP-L-Rhamnose in Bacterial Cell Wall Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Deoxythymidine diphosphate (B83284) (dTDP)-L-rhamnose is a critical activated sugar precursor for the biosynthesis of a variety of bacterial cell wall polysaccharides, including O-antigens in Gram-negative bacteria and rhamnose-containing polysaccharides in Gram-positive bacteria.[1][2][3] The biosynthesis of dTDP-L-rhamnose is accomplished through a highly conserved four-enzyme pathway, which is essential for the viability, virulence, and pathogenicity of many bacterial species.[4][5][6] Notably, this pathway is absent in humans, making it an attractive and promising target for the development of novel antibacterial agents.[2][4] This technical guide provides an in-depth overview of the dTDP-L-rhamnose biosynthetic pathway, the enzymes involved, their kinetic properties, and known inhibitors. Furthermore, it details key experimental protocols for the study of this pathway, aiming to equip researchers, scientists, and drug development professionals with the necessary information to advance research and therapeutic development in this area.

Introduction: The Significance of dTDP-L-Rhamnose in Bacterial Physiology

The bacterial cell wall is a complex and dynamic structure that is indispensable for maintaining cell shape, providing structural integrity, and protecting against environmental stresses. A key component of the cell wall in many pathogenic bacteria is L-rhamnose, a 6-deoxyhexose sugar.[1][7] The activated donor of L-rhamnose for its incorporation into polysaccharides is dTDP-L-rhamnose.[1][3] In Gram-negative bacteria, L-rhamnose is a common constituent of the O-antigen portion of lipopolysaccharide (LPS), which is a major virulence factor and is crucial for serum resistance. In Gram-positive bacteria, such as streptococci and mycobacteria, rhamnose-containing polysaccharides are integral components of the cell wall, contributing to its structural integrity and playing roles in host-pathogen interactions.[2][4] For instance, in Mycobacterium tuberculosis, L-rhamnose serves as a crucial linker between the peptidoglycan and the arabinogalactan (B145846) layers of its complex cell wall.[8]

The biosynthesis of dTDP-L-rhamnose from glucose-1-phosphate and dTTP is catalyzed by a conserved pathway of four enzymes: RmlA, RmlB, RmlC, and RmlD.[9][10][11] The essentiality of this pathway for the survival and virulence of numerous pathogens, including Streptococcus pyogenes, Streptococcus mutans, Mycobacterium tuberculosis, and Pseudomonas aeruginosa, has been well-established.[4][5][6] Consequently, the enzymes of the dTDP-L-rhamnose biosynthetic pathway represent prime targets for the development of new classes of antibiotics, a critical need in the face of rising antimicrobial resistance.

The dTDP-L-Rhamnose Biosynthetic Pathway

The conversion of D-glucose-1-phosphate and deoxythymidine triphosphate (dTTP) into dTDP-L-rhamnose is a four-step enzymatic cascade. The pathway is initiated by the activation of glucose-1-phosphate and proceeds through a series of dehydration, epimerization, and reduction reactions.

RmlA: Glucose-1-phosphate thymidylyltransferase

The first committed step in the pathway is catalyzed by RmlA (EC 2.7.7.24), which transfers a thymidylylmonophosphate group from dTTP to D-glucose-1-phosphate to form dTDP-D-glucose and pyrophosphate (PPi).[9][10] This reaction activates the glucose moiety for subsequent enzymatic modifications. RmlA is subject to allosteric feedback inhibition by the final product of the pathway, dTDP-L-rhamnose, thus regulating the overall flux through the pathway.[8]

RmlB: dTDP-D-glucose 4,6-dehydratase

The second enzyme, RmlB (EC 4.2.1.46), is a NAD+-dependent oxidoreductase that catalyzes the dehydration of dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose.[11] The reaction proceeds through an oxidation-elimination-reduction mechanism, where the C4-hydroxyl group is first oxidized to a ketone, followed by the elimination of water from C5 and C6, and finally a reduction at C6.[11]

RmlC: dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase

RmlC (EC 5.1.3.13) is a remarkable enzyme that catalyzes a double epimerization at both the C3 and C5 positions of the sugar ring, converting dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-keto-L-rhamnose.[10] This stereo-inversion is a critical step in determining the L-configuration of the final rhamnose product.

RmlD: dTDP-4-keto-L-rhamnose reductase

The final step of the pathway is the NADPH-dependent reduction of the C4-keto group of dTDP-4-keto-L-rhamnose, catalyzed by RmlD (EC 1.1.1.133), to yield the final product, dTDP-L-rhamnose.[10] This enzyme establishes the final stereochemistry of the rhamnose sugar.

Quantitative Data: Enzyme Kinetics and Inhibitor Potency

The kinetic parameters of the Rml enzymes have been characterized in several bacterial species. This data is crucial for understanding the efficiency of the pathway and for the rational design of inhibitors.

Enzyme Kinetic Parameters

The following table summarizes the available kinetic data for the Rml enzymes from various pathogenic bacteria.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| RmlA | Saccharothrix syringae | dTTP | 49.56 | 5.39 | [12] |

| Glc-1-P | 117.30 | 3.46 | [12] | ||

| Mycobacterium tuberculosis | dTTP | - | - | [12] | |

| Glc-1-P | - | - | [12] | ||

| RmlB | Saccharothrix syringae | dTDP-D-glucose | 98.60 | 11.2 | [10] |

| RmlC | Streptococcus suis | dTDP-4-keto-6-deoxy-D-glucose | - | - | [8] |

| RmlD | Salmonella enterica | dTDP-4-keto-L-rhamnose | - | - | [13] |

Note: A dash (-) indicates that the data was not available in the cited literature.

Inhibitors of the dTDP-L-Rhamnose Pathway

The enzymes of the dTDP-L-rhamnose pathway are attractive targets for the development of novel antibiotics. Several inhibitors have been identified through high-throughput screening and rational design.

| Inhibitor | Target Enzyme(s) | Organism(s) | IC50 (µM) | Ki (µM) | Reference |

| Ri03 | RmlB, RmlC, GacA (RmlD functional analog) | Streptococcus pyogenes | 166 (in vitro assay) | - | [5][14] |

| (Whole cell) | Streptococcus pyogenes (GAS) | 120-410 | - | [5] | |

| Streptococcus mutans | 410 | - | [5] | ||

| Streptococcus equi subsp. zooepidemicus | 420 | - | [5] | ||

| Mycobacterium tuberculosis | 175 (MIC) | - | [5] | ||

| Compound 1 | RmlA (allosteric) | Pseudomonas aeruginosa | 0.22 | - | [15] |

| Compound 2 | RmlA (allosteric) | Pseudomonas aeruginosa | 1.23 | - | [15] |

| Ethambutol derivatives | RmlA | Mycobacterium tuberculosis | - | - | [16] |

Note: IC50 values can vary depending on the assay conditions. MIC denotes Minimum Inhibitory Concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the dTDP-L-rhamnose biosynthetic pathway.

Heterologous Expression and Purification of Rml Enzymes

The following is a general protocol for the expression and purification of His-tagged Rml enzymes in E. coli.

Protocol Details:

-

Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with the expression plasmid containing the His-tagged rml gene. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Cool the culture to 16-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture for 16-24 hours.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

IMAC: Load the clarified supernatant onto a pre-equilibrated Ni-NTA or Co-Talon column.

-

Washing: Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).

-

Elution: Elute the bound protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

-

Buffer Exchange: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and for long-term storage at -80°C.

-

Analysis: Analyze the purified protein by SDS-PAGE for purity and determine its concentration.

Enzyme Activity Assays

The overall synthesis of dTDP-L-rhamnose from dTDP-D-glucose can be monitored continuously by coupling the consumption of NADPH by RmlD to a change in absorbance at 340 nm.[5]

Reagents:

-

Assay Buffer: 25 mM Tris-HCl, pH 7.5, 150 mM NaCl

-

dTDP-D-glucose (substrate for RmlB)

-

NADPH

-

Purified RmlB, RmlC, and RmlD enzymes

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing assay buffer, NADPH (e.g., 200 µM), and purified RmlB, RmlC, and RmlD enzymes (e.g., 5 µM each).

-

Incubate the mixture for 5 minutes at the desired temperature (e.g., 37°C) to allow for temperature equilibration.

-

Initiate the reaction by adding dTDP-D-glucose (e.g., 400 µM).

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The initial rate of the reaction is proportional to the rate of NADPH consumption and can be used to calculate enzyme activity.

High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the substrates and products of each enzymatic step, providing a direct measure of enzyme activity.[10]

General Protocol:

-

Set up an enzyme reaction containing the appropriate buffer, substrate, and purified enzyme.

-

Incubate the reaction at the optimal temperature for a defined period.

-

Stop the reaction by adding a quenching agent (e.g., perchloric acid or by boiling).

-

Centrifuge the quenched reaction to pellet any precipitated protein.

-

Inject a known volume of the supernatant onto an appropriate HPLC column (e.g., a C18 reverse-phase column or an anion-exchange column).

-

Elute the compounds using a suitable mobile phase gradient.

-

Detect the compounds by their absorbance at 267 nm (for the thymine (B56734) ring).

-

Quantify the amount of product formed by comparing the peak area to a standard curve of the purified product.

Inhibitor Screening and Characterization

The coupled spectrophotometric assay described in section 4.2.1 can be adapted for a 96- or 384-well plate format for high-throughput screening of compound libraries to identify potential inhibitors.

BLI is a label-free technology used to measure real-time biomolecular interactions. It can be used to determine the binding affinity (KD) and kinetics (kon and koff) of inhibitors to the Rml enzymes.

Protocol Outline:

-

Immobilization: Biotinylate the purified Rml enzyme and immobilize it onto a streptavidin-coated biosensor tip.

-

Baseline: Equilibrate the biosensor in assay buffer to establish a stable baseline signal.

-

Association: Dip the biosensor into wells containing varying concentrations of the inhibitor and record the change in signal over time as the inhibitor binds to the enzyme.

-

Dissociation: Move the biosensor back into a well containing only assay buffer and record the decrease in signal as the inhibitor dissociates.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Conclusion and Future Directions

The dTDP-L-rhamnose biosynthetic pathway is a validated and highly promising target for the development of novel antibacterial drugs. The essential role of this pathway in the biosynthesis of the bacterial cell wall, coupled with its absence in humans, provides a clear therapeutic window. This technical guide has provided a comprehensive overview of the pathway, the enzymes involved, their kinetic properties, and known inhibitors. The detailed experimental protocols offer a practical resource for researchers aiming to further investigate this pathway and discover new inhibitors.

Future research in this field should focus on:

-

Expanding the kinetic database: Characterizing the kinetic parameters of Rml enzymes from a broader range of clinically relevant pathogens.

-

Discovering and optimizing novel inhibitors: Utilizing high-throughput screening and structure-based drug design to identify and develop potent and specific inhibitors for each of the four Rml enzymes.

-

Structural biology: Obtaining more high-resolution crystal structures of the Rml enzymes in complex with substrates and inhibitors to guide rational drug design.

-

In vivo studies: Evaluating the efficacy of promising inhibitors in animal models of bacterial infection.

By building upon the knowledge and methodologies outlined in this guide, the scientific community can accelerate the development of a new generation of antibiotics that target the dTDP-L-rhamnose biosynthetic pathway, providing a much-needed weapon in the fight against antimicrobial resistance.

References

- 1. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. takarabio.com [takarabio.com]

- 3. Kinetics of benzene biodegradation by Pseudomonas aeruginosa: parameter estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Streptococcal dTDP‐L‐rhamnose biosynthesis enzymes: functional characterization and lead compound identification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Development of an LC-MS based enzyme activity assay for MurC: application to evaluation of inhibitors and kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A structural perspective on the enzymes that convert dTDP-d-glucose into dTDP-l-rhamnose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel inhibitors of bacterial cell wall synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of Mycobacterium-RmlA by Molecular Modeling, Dynamics Simulation, and Docking - PMC [pmc.ncbi.nlm.nih.gov]

Thymidine Diphosphate as a Precursor for Secondary Metabolites: An In-depth Technical Guide

Abstract

Deoxythymidine diphosphate (B83284) (dTDP)-activated sugars are a diverse and crucial class of precursors for a wide array of secondary metabolites, many of which possess significant pharmacological properties, including antibiotic and anticancer activities. The unique structural features of these deoxysugars, often essential for the biological function of the parent molecule, are installed through a series of elegant enzymatic transformations starting from the central precursor, dTDP-D-glucose. This technical guide provides a comprehensive overview of the biosynthesis of various dTDP-deoxysugars, including L-rhamnose, N-acetyl-D-viosamine, D-ravidosamine, and L-epivancosamine. We delve into the enzymatic machinery responsible for these transformations, presenting detailed experimental protocols for enzyme expression, purification, and activity assays. Furthermore, quantitative kinetic data for key enzymes are summarized, and analytical methods for the characterization of dTDP-sugar intermediates and products are detailed. This guide is intended for researchers, scientists, and drug development professionals working in the fields of natural product biosynthesis, synthetic biology, and medicinal chemistry, providing a foundational resource for understanding and harnessing these intricate biosynthetic pathways for the generation of novel bioactive compounds.

Introduction: The Central Role of dTDP-Sugars in Secondary Metabolism

Nature has evolved a remarkable diversity of secondary metabolites with intricate chemical structures and potent biological activities. A significant number of these natural products are glycosylated, with the sugar moieties playing a critical role in their stability, solubility, and target recognition. Among the various classes of activated sugar donors, dTDP-sugars are particularly prominent in the biosynthesis of deoxysugars, which are characterized by the replacement of one or more hydroxyl groups with hydrogen atoms. These deoxysugars are frequently found in a variety of important therapeutic agents.

The journey from primary metabolism to these complex glycosides begins with the activation of glucose-1-phosphate to dTDP-D-glucose. This central precursor then undergoes a series of enzymatic modifications, including dehydration, epimerization, reduction, amination, and methylation, to generate a diverse repertoire of dTDP-activated deoxysugars. Understanding the enzymes that catalyze these transformations is paramount for the rational design and engineering of biosynthetic pathways to produce novel glycosylated compounds with improved therapeutic properties.

This guide will explore the biosynthesis of several key dTDP-deoxysugars, providing a technical resource for researchers seeking to study and manipulate these fascinating pathways.

The Gateway: Biosynthesis of dTDP-D-Glucose

The biosynthesis of all dTDP-deoxysugars commences with the formation of dTDP-D-glucose from glucose-1-phosphate and deoxythymidine triphosphate (dTTP). This reaction is catalyzed by the enzyme glucose-1-phosphate thymidylyltransferase , commonly known as RmlA .

The RmlA-Catalyzed Reaction

RmlA catalyzes the reversible transfer of a thymidylylmonophosphate (dTMP) group from dTTP to glucose-1-phosphate, yielding dTDP-D-glucose and pyrophosphate (PPi). The reaction mechanism follows a sequential ordered Bi-Bi mechanism, where dTTP binds first, followed by glucose-1-phosphate. The reaction is typically driven forward by the subsequent hydrolysis of pyrophosphate by inorganic pyrophosphatase.

An In-depth Technical Guide to the Enzymatic Activity of Thymidylate Kinase on dTMP

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Thymidylate kinase (TMPK), also known as dTMP kinase, is a crucial enzyme in cellular metabolism, playing a pivotal role in the synthesis of deoxythymidine triphosphate (dTTP), an essential precursor for DNA replication and repair.[1][2] This phosphotransferase (EC 2.7.4.9) catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP), utilizing adenosine (B11128) triphosphate (ATP) as the primary phosphate (B84403) donor in a reaction dependent on magnesium ions (Mg²⁺).[3][4] Given its critical function in cell proliferation, TMPK's activity is tightly regulated with the cell cycle.[2] This central role makes TMPK a significant target for the development of antiviral and anticancer chemotherapeutics.[3][5] This guide provides a comprehensive overview of the enzymatic activity of TMPK, its kinetics, regulatory mechanisms, and the methodologies used for its study.

Mechanism of Action

Thymidylate kinase catalyzes the reversible transfer of the γ-phosphate group from a nucleoside triphosphate (preferentially ATP) to the 5'-phosphate of dTMP.[6][7]

Reaction: dTMP + ATP ⇌ dTDP + ADP[2]

The reaction is critically dependent on the presence of a divalent cation, typically Mg²⁺, which coordinates with the ATP molecule to facilitate the phosphoryl transfer.[6] The enzyme's structure features distinct binding sites for both dTMP and ATP. The human TMPK is a globular protein with an ATP-binding domain located on the surface and the dTMP-binding site situated in the interior of the enzyme.[6] Key structural elements essential for its catalytic function include the P-loop (ATP-binding), the LID region, and specific residues that interact with the thymine (B56734) ring and phosphate group of dTMP.[6][8]

Enzymatic Kinetics

The kinetic properties of TMPK have been characterized in various organisms. The Michaelis constant (Km) for dTMP and ATP, as well as the maximal velocity (Vmax) and turnover number (kcat), provide insight into the enzyme's efficiency and substrate affinity. These parameters are crucial for understanding its physiological role and for designing effective inhibitors.

| Parameter | Organism | Substrate | Value | Conditions | Reference |

| Km | Homo sapiens | dTMP | 5 µM | - | [4] |

| Escherichia coli | dTMP | 15 µM | pH 7.4, 30°C | [7] | |

| Escherichia coli | ATP | 0.04 mM | pH 7.4, 30°C | [7] | |

| Saccharomyces cerevisiae | dTMP | 0.5 mM | - | [9] | |

| Plasmodium falciparum | dTMP | 10.7 - 25.5 µM | pH 7.2-7.4 | [10] | |

| Vmax | Escherichia coli | - | 50 µmol/min/mg | - | [7] |

| kcat | Plasmodium falciparum | dTMP | 3.1 - 4.9 s⁻¹ | pH 7.2-7.4 | [10] |

Role in dTTP Synthesis and Regulation

TMPK is a central enzyme in the pyrimidine (B1678525) salvage pathway, which provides the necessary precursors for DNA synthesis. The synthesis of dTTP involves a sequential phosphorylation cascade. Deoxythymidine is first phosphorylated to dTMP by thymidine (B127349) kinase (TK). TMPK then carries out the second phosphorylation to yield dTDP. Finally, nucleoside diphosphate kinase (NDK) catalyzes the formation of dTTP. The expression and activity of TMPK are cell cycle-dependent, increasing significantly during the S phase to meet the demand for DNA replication.[2][11]

TMPK in Drug Development

The essential role of TMPK in DNA synthesis makes it an attractive target for therapeutic intervention, particularly in oncology and virology.[3] Inhibiting TMPK disrupts the supply of dTTP, leading to the arrest of cell division and apoptosis in rapidly proliferating cancer cells.[3] Furthermore, many nucleoside analog prodrugs, such as the anti-HIV agent azidothymidine (AZT), require phosphorylation by cellular kinases, including TMPK, to become active cytotoxic agents.[5]

| Inhibitor Compound | Type | Target Organism | IC₅₀ / Ki | Reference |

| p1-(5'-Adenosyl)p5-(5'-thymidyl)pentaphosphate | Bisubstrate Analog | General | IC₅₀: 8000 nM | [12] |

| 5,5'-Dithiobis(2-nitrobenzoic acid) | Non-specific | General | IC₅₀: 1530 nM | [12] |

| dTDP | Product | S. cerevisiae | Ki: 0.62 mM | [9] |

| Thymidine | Substrate Analog | General | Ki: 180000 nM | [12] |

| 2',3' dideoxycarbocyclic thymidine derivative | Substrate Analog | P. falciparum | Ki: 20 µM (vs dTMP) | [5] |

Note: IC₅₀ is the half maximal inhibitory concentration.[13] Ki is the inhibition constant.

Experimental Protocols

The activity of thymidylate kinase can be measured using various methods, including radioenzymatic and spectrophotometric assays.

Coupled Spectrophotometric Assay

This continuous assay measures the production of ADP, which is coupled to the oxidation of NADH via the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) enzyme system.[14][15] The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the TMPK activity.

Materials:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT.

-

Substrates: dTMP, ATP.

-

Coupling Enzymes: Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH).

-

Coupling Reagents: Phosphoenolpyruvate (PEP), NADH.

-

Purified Thymidylate Kinase (TMPK) enzyme.

-

Spectrophotometer capable of reading at 340 nm.

Protocol:

-

Prepare Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing Assay Buffer, PEP, NADH, ATP, PK, and LDH.

-

Substrate Addition: Add dTMP to the reaction mixture to a final desired concentration.

-

Equilibration: Incubate the mixture for 5 minutes at the desired temperature (e.g., 30°C) to allow the temperature to stabilize and to record any background NADH oxidation.

-

Initiate Reaction: Start the reaction by adding a small volume of purified TMPK enzyme.

-

Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).

-

Calculate Activity: The rate of the reaction (V) is calculated from the linear portion of the absorbance curve using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of dTDP per minute.

Radioenzymatic Assay

This highly sensitive endpoint assay measures the direct conversion of radiolabeled dTMP to dTDP.[16][17]

Materials:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 1 mM DTT.

-

Radiolabeled Substrate: [³H]-dTMP or [¹²⁵I]-IdUMP.[18]

-

Unlabeled dTMP.

-

Purified TMPK enzyme.

-

Stopping Reagent: Formic acid or EDTA.

-

DEAE-cellulose filter discs or TLC plates.

-

Scintillation counter and fluid.

Protocol:

-

Prepare Reaction Tubes: In microcentrifuge tubes, prepare the reaction by adding Assay Buffer and a mixture of labeled and unlabeled dTMP.

-

Pre-incubation: Pre-incubate the tubes at the desired temperature (e.g., 37°C) for 3 minutes.

-

Initiate Reaction: Start the reaction by adding the TMPK enzyme.

-

Incubation: Incubate for a defined period (e.g., 10-20 minutes) during which the reaction is linear.

-

Stop Reaction: Terminate the reaction by adding a stopping reagent (e.g., formic acid).

-

Separation: Separate the product ([³H]-dTDP) from the substrate ([³H]-dTMP) by spotting the reaction mixture onto DEAE-cellulose filter discs. The negatively charged dTDP binds more tightly than dTMP.

-

Washing: Wash the discs with a suitable buffer (e.g., ammonium (B1175870) formate) to remove unreacted substrate.

-

Quantification: Place the dried discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of product formed.

Conclusion

Thymidylate kinase is an indispensable enzyme for DNA synthesis and cell proliferation. Its catalytic mechanism and kinetic properties have been extensively studied, revealing a highly regulated process that is critical for maintaining genomic integrity. The established role of TMPK in enabling cell division has solidified its position as a prime target for the development of inhibitors in cancer and viral therapies. The detailed experimental protocols provided herein offer robust methods for researchers to further investigate this vital enzyme and to screen for novel therapeutic modulators. A thorough understanding of TMPK's enzymatic activity remains a cornerstone for innovation in drug discovery and development.

References

- 1. Thymidine kinase - Wikipedia [en.wikipedia.org]

- 2. Thymidylate kinase - Wikipedia [en.wikipedia.org]

- 3. Thymidylate kinase: an old topic brings new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. researchgate.net [researchgate.net]

- 6. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 7. uniprot.org [uniprot.org]

- 8. rcsb.org [rcsb.org]

- 9. Characterization of Saccharomyces cerevisiae thymidylate kinase, the CDC8 gene product. General properties, kinetic analysis, and subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. Regulation and Functional Contribution of Thymidine Kinase 1 in Repair of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thymidylate kinase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 13. IC50 - Wikipedia [en.wikipedia.org]

- 14. An enzyme-coupled continuous spectrophotometric assay for glycogen synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 17. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An optimized thymidylate kinase assay, based on enzymatically synthesized 5-[125I]iododeoxyuridine monophosphate and its application to an immunological study of herpes simplex virus thymidine-thymidylate kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Regulation of the dTDP-L-rhamnose Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regulation of the dTDP-L-rhamnose biosynthesis pathway, a critical metabolic route in many prokaryotes and a promising target for novel antimicrobial drug development. This document details the enzymatic steps, regulatory mechanisms, quantitative kinetic data, and experimental protocols relevant to the study of this pathway.

Introduction to the dTDP-L-rhamnose Biosynthesis Pathway

Deoxythymidine diphosphate (B83284) (dTDP)-L-rhamnose is a crucial activated sugar nucleotide that serves as the precursor for the incorporation of L-rhamnose into a variety of important cellular structures in bacteria and archaea. These structures include cell wall polysaccharides, lipopolysaccharides (LPS) in Gram-negative bacteria, and capsular polysaccharides, which are often essential for bacterial viability, virulence, and antibiotic resistance.[1][2] The biosynthesis of dTDP-L-rhamnose from glucose-1-phosphate (G-1-P) and deoxythymidine triphosphate (dTTP) is a four-step enzymatic pathway catalyzed by the RmlA, RmlB, RmlC, and RmlD enzymes.[3]

The Enzymatic Cascade of dTDP-L-rhamnose Synthesis

The pathway is a conserved sequence of four enzymatic reactions that progressively modify the glucose moiety to produce dTDP-L-rhamnose.

-

Step 1: RmlA - Glucose-1-phosphate thymidylyltransferase. The pathway is initiated by RmlA (EC 2.7.7.24), which catalyzes the condensation of glucose-1-phosphate and dTTP to form dTDP-D-glucose and pyrophosphate.[3]

-

Step 2: RmlB - dTDP-D-glucose 4,6-dehydratase. RmlB (EC 4.2.1.46) then dehydrates dTDP-D-glucose to produce dTDP-4-keto-6-deoxy-D-glucose. This reaction requires NAD+ as a cofactor.[3]

-

Step 3: RmlC - dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase. RmlC (EC 5.1.3.13) catalyzes a double epimerization at the C3' and C5' positions of the sugar, converting dTDP-4-keto-6-deoxy-D-glucose into dTDP-4-keto-6-deoxy-L-mannose (also referred to as dTDP-4-keto-L-rhamnose).[3][4]

-

Step 4: RmlD - dTDP-4-keto-L-rhamnose reductase. The final step is the NADPH-dependent reduction of the C4' keto group of dTDP-4-keto-L-rhamnose by RmlD (EC 1.1.1.133) to yield the final product, dTDP-L-rhamnose.[3]

Regulation of the dTDP-L-rhamnose Biosynthesis Pathway

The production of dTDP-L-rhamnose is tightly regulated at both the enzymatic and transcriptional levels to meet the cell's metabolic needs while avoiding wasteful overproduction.

Allosteric Feedback Inhibition of RmlA

The primary mechanism for the regulation of this pathway is allosteric feedback inhibition of the first enzyme, RmlA, by the final product, dTDP-L-rhamnose.[3] This is a classic example of non-competitive inhibition where the end product of a metabolic pathway binds to a regulatory site on an early enzyme in the pathway, distinct from the active site, to decrease its activity. This allows for rapid control of the metabolic flux in response to the intracellular concentration of dTDP-L-rhamnose.

Studies on RmlA from Pseudomonas aeruginosa have shown that dTDP-L-rhamnose is both a competitive and non-competitive inhibitor, with a reported Ki value of 22 µM.[3] More recent studies have further elucidated the allosteric nature of this inhibition, identifying a second binding site for thymine (B56734) analogues that are competitive with respect to the allosteric inhibitor dTDP-L-rhamnose but not the substrate dTTP.

Transcriptional Regulation of the rml Operon

In many bacteria, the genes encoding the Rml enzymes (rmlA, rmlB, rmlC, and rmlD) are organized into an operon, allowing for their coordinated expression. The regulation of this operon is a key control point in the long-term adaptation of the cell to environments where rhamnose-containing structures are required.

In Pseudomonas aeruginosa, the rmlBDAC operon is under the control of the quorum-sensing transcriptional regulator RhlR and the alternative sigma factor σS (RpoS).[5] The expression of the operon is induced at high cell densities, a condition often associated with biofilm formation and virulence factor production, where rhamnolipids (which contain rhamnose) play a significant role. The rmlBDAC operon possesses three promoters, with the major promoter being dependent on both RhlR complexed with its autoinducer, N-butanoyl-L-homoserine lactone (C4-HSL), and the stationary phase sigma factor σS.[5] RhlR binds to a specific DNA sequence, known as a "las box" or "rhl box," within the promoter region to activate transcription.[6]

Quantitative Data on Enzyme Kinetics and Inhibition

The following tables summarize the available quantitative data for the enzymes of the dTDP-L-rhamnose biosynthesis pathway from various bacterial species. This data is essential for building kinetic models of the pathway and for the rational design of inhibitors.

Table 1: Kinetic Parameters of Rml Enzymes

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| RmlA | Saccharothrix syringae | dTTP | 49.56 | 5.39 | [7] |

| Glc-1-P | 117.30 | 3.46 | [7] | ||

| RmlB | Saccharothrix syringae | dTDP-D-glucose | 98.60 | 11.2 | [3] |

| RmlC | Salmonella enterica | dTDP-4-keto-6-deoxy-D-glucose | - | - | [8] |

| RmlD | Salmonella enterica | dTDP-4-keto-L-rhamnose | - | - | [8] |

| NADPH | - | - | [8] |

Note: Specific Km and kcat values for RmlC and RmlD are not consistently reported in the literature, as their activities are often measured in coupled assays.

Table 2: Inhibition of RmlA

| Inhibitor | Organism (RmlA) | Ki (µM) | IC50 (µM) | Type of Inhibition | Reference |

| dTDP-L-rhamnose | Pseudomonas aeruginosa | 22 | - | Competitive & Non-competitive | [3] |

| dTDP-L-rhamnose | Escherichia coli | - | ~50 | - | |

| dTDP-L-rhamnose | Salmonella enterica | - | ~40 | - | |

| dTDP-L-rhamnose | Mycobacterium tuberculosis | - | ~100 | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the dTDP-L-rhamnose biosynthesis pathway.

General Workflow for Rml Enzyme Production and Characterization

A typical workflow for studying the Rml enzymes involves cloning the respective genes, expressing the recombinant proteins, purifying them to homogeneity, and then performing functional and kinetic characterization.

RmlA (Glucose-1-phosphate thymidylyltransferase) Activity Assay

Principle: The activity of RmlA is determined by measuring the amount of pyrophosphate (PPi) released during the reaction. The PPi is hydrolyzed by inorganic pyrophosphatase to inorganic phosphate (B84403) (Pi), which is then quantified using a malachite green-based colorimetric method.[1]

Reagents:

-

50 mM Tris-HCl buffer, pH 7.5

-

1 mM Dithiothreitol (DTT)

-

5 mM MgCl₂

-

0.2 mM dTTP

-

1 mM Glucose-1-phosphate

-

0.04 units/µL Inorganic Pyrophosphatase

-

Purified RmlA enzyme

-

Malachite green reagent (0.03% malachite green, 0.2% ammonium (B1175870) molybdate, 0.05% Triton X-100 in 0.7 N HCl)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, DTT, MgCl₂, dTTP, and glucose-1-phosphate.

-

Add inorganic pyrophosphatase to the reaction mixture.

-

Initiate the reaction by adding a known amount of purified RmlA enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at 630 nm using a spectrophotometer.

-

Calculate the amount of Pi produced using a standard curve prepared with known concentrations of phosphate.

RmlB (dTDP-D-glucose 4,6-dehydratase) Activity Assay

Principle: The activity of RmlB can be monitored by coupling the reaction to the subsequent RmlC and RmlD reactions and measuring the consumption of NADPH. Alternatively, the formation of the product, dTDP-4-keto-6-deoxy-D-glucose, can be detected by HPLC. A simpler spectrophotometric assay involves a chemical derivatization of the keto-sugar product.

Coupled Spectrophotometric Assay:

-

This assay is performed in the presence of excess RmlC and RmlD. The overall reaction consumes NADPH, which can be monitored by the decrease in absorbance at 340 nm.[9]

Reagents:

-

100 mM Buffer (e.g., Tris-HCl or phosphate), pH 7.5

-

1 mM dTDP-D-glucose

-

0.2 mM NADPH

-

Excess purified RmlC and RmlD

-

Purified RmlB enzyme

Procedure:

-

Prepare a reaction mixture containing the buffer, dTDP-D-glucose, and NADPH.

-

Add the coupling enzymes, RmlC and RmlD.

-

Initiate the reaction by adding a known amount of purified RmlB enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADPH consumption using its molar extinction coefficient (6220 M⁻¹cm⁻¹).

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase) and RmlD (dTDP-4-keto-L-rhamnose reductase) Coupled Activity Assay

Principle: The activities of RmlC and RmlD are typically measured together in a coupled assay that monitors the consumption of NADPH. RmlC first converts the substrate to dTDP-4-keto-L-rhamnose, which is then immediately reduced by RmlD, consuming NADPH.[9]

Reagents:

-

100 mM Buffer (e.g., Tris-HCl or phosphate), pH 7.5

-

1 mM dTDP-4-keto-6-deoxy-D-glucose (substrate for RmlC)

-

0.2 mM NADPH

-

Purified RmlC and RmlD enzymes

Procedure:

-

Prepare a reaction mixture containing the buffer, dTDP-4-keto-6-deoxy-D-glucose, and NADPH.

-

Initiate the reaction by adding a mixture of purified RmlC and RmlD enzymes.

-

Monitor the decrease in absorbance at 340 nm over time.

-

The rate of reaction is proportional to the combined activity of RmlC and RmlD. To determine the kinetics of one enzyme, the other must be present in saturating amounts.

Experimental Workflow for Inhibitor Characterization

The identification and characterization of inhibitors targeting the Rml enzymes is a key focus for drug development. A systematic workflow is employed to determine the potency and mechanism of action of potential inhibitors.

Conclusion

The dTDP-L-rhamnose biosynthesis pathway is a well-conserved and essential metabolic route in many pathogenic bacteria, making it an attractive target for the development of novel antibacterial agents. A thorough understanding of the enzymes involved, their kinetic properties, and the intricate regulatory mechanisms that govern the pathway is paramount for successful drug discovery efforts. This technical guide provides a foundational resource for researchers in this field, summarizing the current knowledge and providing detailed experimental frameworks to facilitate further investigation. The continued exploration of this pathway will undoubtedly uncover new opportunities for therapeutic intervention against a wide range of bacterial pathogens.

References

- 1. researchgate.net [researchgate.net]

- 2. Experiments in the Purification and Characterization of Enzymes - Edition 1 - By Thomas E. Crowley and Jack Kyte Elsevier Educate [educate.elsevier.com]

- 3. Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of Pseudomonas aeruginosa RhlR Transcriptional Regulation of the rhlAB Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Miniaturized High-Throughput Fluorescent Assay for Conversion of NAD(P)H to NAD(P) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Localization of Thymidine Diphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymidine (B127349) diphosphate (B83284) (TDP), or deoxythymidine diphosphate (dTDP), is a critical nucleotide intermediate in the biosynthesis of deoxythymidine triphosphate (dTTP), an essential precursor for DNA replication and repair. The precise regulation and compartmentalization of TDP pools within the cell are vital for maintaining genomic integrity. This technical guide provides a comprehensive overview of the cellular localization of TDP, detailing its distribution across the cytoplasm, nucleus, and mitochondria. It includes a summary of quantitative data, detailed experimental protocols for its quantification, and visualizations of the key metabolic pathways.

I. Cellular Localization and Metabolic Pathways

Thymidine diphosphate is not confined to a single cellular compartment but is dynamically distributed between the cytoplasm, nucleus, and mitochondria. Its localization is intricately linked to the subcellular distribution of the enzymes involved in its synthesis and conversion. Two primary pathways contribute to the cellular pool of thymidine nucleotides: the de novo synthesis pathway and the salvage pathway.

Cytoplasmic Localization

The cytoplasm serves as a central hub for nucleotide metabolism. Both the de novo and salvage pathways for thymidine nucleotide synthesis are active in this compartment.

-

De Novo Synthesis: In this pathway, deoxyuridine monophosphate (dUMP) is converted to thymidine monophosphate (dTMP) by the enzyme thymidylate synthase (TS). Subsequently, dTMP is phosphorylated to TDP by thymidylate kinase (TMPK), and finally to dTTP by nucleoside diphosphate kinase (NDPK). These enzymes are all present and active in the cytoplasm.

-

Salvage Pathway: The salvage pathway recycles thymidine from the extracellular environment or from DNA degradation. Thymidine is transported into the cell and phosphorylated to dTMP by thymidine kinase 1 (TK1), a key enzyme of the salvage pathway primarily located in the cytoplasm.[1][2] dTMP then enters the same phosphorylation cascade as in the de novo pathway to form TDP and subsequently dTTP.

Nuclear Localization

The nucleus is the primary site of DNA replication and repair in eukaryotic cells, necessitating a localized supply of dTTP. Evidence suggests that the final steps of dTTP synthesis, including the conversion of dTMP to TDP, occur within the nucleus to support these processes.

-

Enzyme Translocation: Key enzymes of the thymidylate biosynthesis pathway, including thymidylate synthase and thymidine kinase 1, have been shown to translocate into the nucleus, particularly during the S-phase of the cell cycle when DNA replication is active.[1] This nuclear localization ensures an efficient, on-site supply of thymidine nucleotides.

-

Nuclear Salvage Pathway: A functional salvage pathway for thymidine phosphorylation has been identified within the nucleus, contributing to the nuclear pool of thymidine phosphates.

Mitochondrial Localization

Mitochondria possess their own genome (mtDNA) and the machinery for its replication and repair, requiring an independent supply of deoxyribonucleotides.

-

Mitochondrial Salvage Pathway: Mitochondria have their own distinct thymidine kinase, TK2, which is constitutively expressed and is responsible for phosphorylating thymidine to dTMP within the mitochondrial matrix.[2][3]

-

Intramitochondrial Synthesis: Following its formation, dTMP is further phosphorylated to dTDP and dTTP by mitochondrial isoforms of TMPK and NDPK.[4][5] Notably, a novel thymidylate kinase activity has been detected in the mitochondrial outer membrane, suggesting a complex regulation of thymidine nucleotide metabolism in this organelle.[5]

-

Nucleotide Transport: There is evidence for a rapid exchange of thymidine phosphates between the mitochondria and the cytoplasm, suggesting the presence of specific transporters in the mitochondrial membrane.[6] While dTMP appears to be actively imported into mitochondria, the primary form of exported thymidine phosphate (B84403) is suggested to be dTDP.[6]

II. Quantitative Data on Subcellular TDP Distribution

Quantifying the precise concentration of thymidine diphosphate in different cellular compartments is technically challenging due to its low abundance and rapid turnover. TDP is an intermediate that is quickly converted to dTTP, leading to low steady-state levels.[7] While extensive data exists for dTTP pools, specific quantitative values for TDP are less common in the literature. The table below summarizes the available qualitative and relative information on thymidine nucleotide distribution.

| Cellular Compartment | Thymidine Kinase Isoform | Key Enzymes for TDP Synthesis | Relative TDP Concentration | Notes |

| Cytoplasm | TK1 (cell-cycle regulated) | TMPK, NDPK | Low to Moderate | Serves as a central pool for both nuclear and mitochondrial needs. TK1 activity is highest during S-phase. |

| Nucleus | TK1 (translocated) | TMPK, NDPK | Low | Localized synthesis is crucial for DNA replication and repair. Enzyme levels increase during S-phase. |

| Mitochondria | TK2 (constitutively expressed) | TMPK, NDPK | Low | Maintains a distinct pool for mtDNA replication and repair. TK2 is not cell-cycle regulated.[3] Each thymidine phosphate (dTMP, dTDP, dTTP) represents approximately one-third of the total thymidine phosphate pool within isolated mitochondria.[6] |

Note: Absolute concentrations of TDP are highly dependent on cell type, cell cycle stage, and metabolic state. The provided information reflects the general understanding of relative distribution.

III. Experimental Protocols

Determining the subcellular localization and concentration of thymidine diphosphate requires a combination of cell fractionation, nucleotide extraction, and sensitive analytical techniques.

Subcellular Fractionation

This protocol describes the separation of cytoplasmic, nuclear, and mitochondrial fractions from cultured mammalian cells.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Fractionation Buffer: 20 mM HEPES-KOH (pH 7.5), 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 250 mM sucrose, and protease/phosphatase inhibitors.

-

Dounce homogenizer with a tight-fitting pestle

-

Microcentrifuge and ultracentrifuge

-

Microcentrifuge tubes

Procedure:

-

Cell Harvesting: Harvest cultured cells by trypsinization or scraping. Wash the cell pellet twice with ice-cold PBS.

-

Cell Lysis: Resuspend the cell pellet in 5 volumes of ice-cold Fractionation Buffer. Incubate on ice for 20 minutes to allow the cells to swell.

-

Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Perform 15-20 strokes with a tight-fitting pestle on ice. Monitor cell lysis under a microscope.

-

Isolation of Nuclei: Centrifuge the homogenate at 720 x g for 5 minutes at 4°C. The pellet contains the nuclei. The supernatant contains the cytoplasm and mitochondria.

-

Cytoplasmic and Mitochondrial Fractionation:

-

Carefully transfer the supernatant from step 4 to a new tube.

-

Centrifuge this supernatant at 10,000 x g for 20 minutes at 4°C. The resulting pellet contains the mitochondria.

-

The supernatant from this step is the cytoplasmic fraction.

-

-

Washing Fractions:

-

Nuclear Pellet: Wash the nuclear pellet by resuspending it in Fractionation Buffer and centrifuging again at 720 x g for 5 minutes.

-

Mitochondrial Pellet: Wash the mitochondrial pellet similarly and centrifuge at 10,000 x g for 10 minutes.

-

-

Storage: Store the isolated fractions at -80°C until nucleotide extraction.

Nucleotide Extraction from Subcellular Fractions

This protocol is designed for the efficient extraction of nucleotides from the isolated cellular fractions.

Materials:

-

60% Methanol, ice-cold

-

Trichloroacetic acid (TCA)

-

Tri-n-octylamine

-

Vortex mixer

-

Centrifuge

Procedure:

-

Methanol Extraction:

-

Resuspend the pelleted subcellular fractions in 500 µL of ice-cold 60% methanol.

-

Vortex vigorously for 1 minute.

-

Incubate at -20°C for at least 1 hour to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the nucleotides.

-

-

TCA Precipitation (Alternative):

-

Resuspend the fractions in an equal volume of ice-cold 10% TCA.

-

Vortex and incubate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

TCA Removal (if used):

-

Add an equal volume of a mixture of tri-n-octylamine and 1,1,2-trichlorotrifluoroethane (1:1 v/v) to the supernatant.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the upper aqueous phase containing the nucleotides.

-

-

Sample Preparation for Analysis: Lyophilize the nucleotide extracts and resuspend in a suitable buffer for HPLC-MS analysis.

Quantification of TDP by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying TDP.

Instrumentation:

-

HPLC system with a reverse-phase C18 column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 0% to 50% B over 15 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

Mass Spectrometry Conditions (Example for TDP):

-

Ionization Mode: Negative ESI

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor Ion (m/z): 401.0

-

Product Ions (m/z): 159.0 (pyrophosphate), 79.0 (phosphate)

-

-

Quantification: Generate a standard curve using known concentrations of a TDP standard. Normalize the quantified TDP amount to the total protein content of the respective subcellular fraction (determined by a protein assay like BCA).

IV. Visualizations of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key metabolic pathways involved in the synthesis of thymidine diphosphate.

Caption: Metabolic pathways of thymidine diphosphate synthesis.

Experimental Workflow

The following diagram outlines the experimental workflow for the quantification of subcellular TDP.

Caption: Workflow for subcellular TDP quantification.

V. Conclusion

The cellular localization of thymidine diphosphate is a dynamically regulated process, with distinct and interconnected pools in the cytoplasm, nucleus, and mitochondria. Understanding the distribution and regulation of TDP in these compartments is crucial for elucidating the mechanisms of DNA replication and repair, and for the development of novel therapeutic strategies targeting nucleotide metabolism. The methodologies outlined in this guide provide a robust framework for researchers to investigate the subcellular dynamics of TDP and its role in cellular physiology and disease.

References

- 1. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Origins of mitochondrial thymidine triphosphate: Dynamic relations to cytosolic pools - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bitesizebio.com [bitesizebio.com]

- 4. Subcellular Fractionation Suitable for Studies of RNA and Protein Trafficking | Springer Nature Experiments [experiments.springernature.com]

- 5. Identification of a novel thymidylate kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitochondrial deoxynucleotide pool sizes in mouse liver and evidence for a transport mechanism for thymidine monophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thymidine diphosphate - Wikipedia [en.wikipedia.org]

The Core of Bacterial Glycan Synthesis: A Technical Guide to Prokaryotic dTDP-L-Rhamnose Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxythymidine diphosphate (B83284) (dTDP)-L-rhamnose is a critical activated sugar precursor for the biosynthesis of a wide array of bacterial cell surface glycans, including lipopolysaccharide (LPS) O-antigens and capsular polysaccharides. These structures are often essential for bacterial viability, pathogenesis, and antibiotic resistance, making the enzymes involved in the dTDP-L-rhamnose biosynthetic pathway attractive targets for the development of novel antimicrobial agents. This in-depth technical guide provides a comprehensive overview of the core enzymatic steps in the biosynthesis of dTDP-L-rhamnose in prokaryotes. It details the biochemical reactions, presents quantitative kinetic data for the key enzymes, and offers detailed experimental protocols for their study. Furthermore, this guide includes visual representations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of this crucial metabolic process.

Introduction

The bacterial cell envelope is a complex and dynamic structure that plays a pivotal role in the interaction of bacteria with their environment. A key component of the outer membrane of Gram-negative bacteria and the cell wall of some Gram-positive bacteria is L-rhamnose, a 6-deoxyhexose. The activated form of this sugar, dTDP-L-rhamnose, serves as the donor substrate for rhamnosyltransferases, which incorporate it into various polysaccharides.[1][2] The biosynthesis of dTDP-L-rhamnose is a highly conserved four-step enzymatic pathway, making it a subject of intense research for the development of new antibacterial therapies.[3][4] This guide will dissect this pathway, providing the necessary technical details for researchers in microbiology, biochemistry, and drug discovery.

The dTDP-L-Rhamnose Biosynthetic Pathway

The synthesis of dTDP-L-rhamnose from glucose-1-phosphate and deoxythymidine triphosphate (dTTP) is catalyzed by four enzymes, encoded by the rmlA, rmlB, rmlC, and rmlD genes.[1][5] These genes are often organized in an operon in bacterial genomes.[3]

The overall pathway can be summarized as follows:

-

Activation of Glucose-1-Phosphate: Glucose-1-phosphate thymidylyltransferase (RmlA) catalyzes the reaction between glucose-1-phosphate and dTTP to form dTDP-D-glucose and pyrophosphate.

-

Dehydration: dTDP-D-glucose 4,6-dehydratase (RmlB) converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.[6]

-

Epimerization: dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC) catalyzes the epimerization at C3' and C5' of the glucose moiety to yield dTDP-4-keto-6-deoxy-L-mannose (dTDP-4-keto-L-rhamnose).

-

Reduction: Finally, dTDP-4-keto-L-rhamnose reductase (RmlD) reduces the keto group at C4' to a hydroxyl group, forming the final product, dTDP-L-rhamnose.

Figure 1: The dTDP-L-Rhamnose Biosynthetic Pathway in Prokaryotes.

Quantitative Enzyme Data

The kinetic parameters of the Rml enzymes have been characterized in various prokaryotic organisms. A summary of these parameters is presented below to facilitate comparative analysis.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| RmlA | Saccharothrix syringae | dTTP | 49.56 | 5.39 | [1] |

| Glucose-1-Phosphate | 117.30 | 3.46 | [1] | ||

| RmlB | Saccharothrix syringae | dTDP-D-Glucose | 98.60 | 11.2 | [1] |

Note: This table is a representative sample. Kinetic parameters can vary depending on the specific experimental conditions.

Detailed Experimental Protocols

This section provides detailed methodologies for the expression, purification, and functional analysis of the Rml enzymes, as well as the analysis of the reaction products.

Cloning, Expression, and Purification of Rml Enzymes

The rmlA, rmlB, rmlC, and rmlD genes can be cloned from the genomic DNA of the desired prokaryotic organism and expressed in a suitable host, typically Escherichia coli.

Protocol 4.1.1: Gene Cloning and Expression Vector Construction

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from the source prokaryote using a commercial kit or standard protocols.

-

PCR Amplification: Amplify the full-length open reading frames of the rml genes using high-fidelity DNA polymerase and specific primers designed based on the known gene sequences. The primers should incorporate restriction sites for cloning into an expression vector (e.g., pET series vectors).

-

Vector and Insert Preparation: Digest both the PCR product and the expression vector (e.g., pET-28a(+)) with the chosen restriction enzymes. Purify the digested vector and insert using a gel extraction kit.

-

Ligation: Ligate the purified insert into the digested expression vector using T4 DNA ligase.

-

Transformation: Transform the ligation mixture into competent E. coli cloning cells (e.g., DH5α). Plate the transformed cells on selective agar (B569324) plates (e.g., LB agar with kanamycin (B1662678) for pET-28a(+)).

-

Verification: Verify the successful cloning by colony PCR and Sanger sequencing of the insert.

Protocol 4.1.2: Recombinant Protein Expression and Purification

-

Transformation into Expression Host: Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induction: Induce protein expression by adding a suitable inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), containing protease inhibitors). Lyse the cells by sonication or using a French press.

-

Purification: Clarify the lysate by centrifugation. If using a His-tagged construct, load the supernatant onto a Ni-NTA affinity chromatography column. Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM). Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography.

-

Protein Characterization: Confirm the purity and molecular weight of the purified protein by SDS-PAGE. Determine the protein concentration using a Bradford or BCA assay.

Figure 2: General Experimental Workflow for Rml Enzyme Purification.

Enzyme Assays

Protocol 4.2.1: RmlA (Glucose-1-Phosphate Thymidylyltransferase) Assay

This is a colorimetric assay that measures the release of pyrophosphate (PPi).[7][8]

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 5 mM MgCl₂, 0.2 mM dTTP, 1 mM Glucose-1-Phosphate, and 0.04 units of inorganic pyrophosphatase.[9]

-

Enzyme Addition: Start the reaction by adding a known amount of purified RmlA enzyme (e.g., 5 µg).

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stopping the Reaction and Detection: Stop the reaction by adding an equal volume of malachite green reagent. After a short incubation (e.g., 5 minutes) at 37°C, measure the absorbance at 630 nm. The amount of phosphate (B84403) produced is proportional to the RmlA activity and can be quantified using a phosphate standard curve.

Protocol 4.2.2: RmlB (dTDP-D-glucose 4,6-dehydratase) Assay

This assay can be performed by monitoring the formation of the product, dTDP-4-keto-6-deoxy-D-glucose, which has a characteristic absorbance after treatment with alkali.[10]

-

Reaction Mixture: Prepare a reaction mixture containing 40 mM Tris-HCl buffer (pH 8.0) and 5.0 mM dTDP-D-glucose.[1]

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified RmlB enzyme.

-

Incubation: Incubate the reaction at 37°C for a specific time (e.g., 5 minutes).

-

Product Detection: Stop the reaction and develop the chromophore by adding 1 M NaOH and incubating at room temperature for 10 minutes. The formation of the enediolate intermediate can be monitored by the increase in absorbance at 318 nm.

Protocol 4.2.3: Coupled Assay for RmlC and RmlD

The activities of RmlC and RmlD can be assayed together in a coupled reaction that monitors the consumption of NADPH.[4]

-

Reaction Mixture: Prepare a reaction mixture containing 25 mM Tris-base (pH 7.5), 150 mM NaCl, and 0.2 mM NADPH.

-

Enzyme Addition: Add purified RmlB, RmlC, and RmlD enzymes to the reaction mixture.

-

Substrate Addition: Start the reaction by adding the substrate for RmlB, dTDP-D-glucose (e.g., 400 µM).

-

Detection: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ by RmlD. The rate of NADPH consumption is a measure of the overall activity of the RmlBCD enzyme cascade.

Product Analysis

Protocol 4.3.1: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the substrates and products of the Rml enzyme reactions.

-

Sample Preparation: Quench the enzymatic reactions (e.g., by adding acid or by heat inactivation) and centrifuge to remove precipitated protein.

-

Chromatographic Conditions: Use a suitable C18 reverse-phase column. The mobile phase can be a gradient of an aqueous buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) and an organic solvent (e.g., acetonitrile).

-

Detection: Monitor the elution of the dTDP-sugars by UV absorbance at 267 nm.

-

Quantification: Identify and quantify the peaks corresponding to the substrate and products by comparing their retention times and peak areas with those of known standards.

Protocol 4.3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of the final product, dTDP-L-rhamnose.[10][11]

-

Sample Preparation: The final product from a large-scale enzymatic synthesis is purified by HPLC and lyophilized. The purified compound is then dissolved in D₂O.

-

Data Acquisition: Acquire ¹H, ¹³C, and ³¹P NMR spectra.

-

Structural Confirmation: The chemical shifts and coupling constants of the obtained spectra are compared with published data for dTDP-L-rhamnose to confirm its identity and stereochemistry.[10]

Conclusion and Future Directions

The dTDP-L-rhamnose biosynthetic pathway is a cornerstone of bacterial cell wall synthesis and a validated target for the development of novel antibacterial agents. This technical guide provides a detailed framework for the investigation of this pathway, from the cloning and purification of the constituent enzymes to their kinetic characterization and the analysis of their products. The provided protocols serve as a starting point for researchers aiming to further elucidate the regulatory mechanisms of this pathway, to discover and characterize inhibitors, or to engineer the pathway for the synthesis of novel glycoconjugates. Future research in this area will likely focus on the structural and mechanistic details of the Rml enzymes, the development of high-throughput screening assays for inhibitor discovery, and the exploration of the pathway's role in a broader range of prokaryotic species.

References

- 1. Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and characterization of the rml gene homologs from Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Streptococcal dTDP‐L‐rhamnose biosynthesis enzymes: functional characterization and lead compound identification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oipub.com [oipub.com]

- 6. DTDP-glucose 4,6-dehydratase - Proteopedia, life in 3D [proteopedia.org]

- 7. Frontiers | Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]

- 11. Identification of a dTDP-rhamnose biosynthetic pathway that oscillates with the molting cycle in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thymidine-Diphosphate (dTDP) Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thymidine-diphosphate (dTDP) metabolic pathway is a crucial route for the biosynthesis of a variety of deoxy and amino sugars, which are essential components of bacterial cell walls, capsules, and antibiotics. These sugar moieties play critical roles in bacterial survival, virulence, and interaction with the host immune system. Consequently, the enzymes involved in the dTDP-sugar metabolic pathways represent promising targets for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the core dTDP metabolic pathways, with a particular focus on the well-characterized dTDP-L-rhamnose biosynthesis route. It includes quantitative data on enzyme kinetics, detailed experimental protocols for key assays, and visualizations of the metabolic and experimental workflows.

Core Metabolic Pathway: Biosynthesis of dTDP-L-Rhamnose

The biosynthesis of dTDP-L-rhamnose from glucose-1-phosphate and dTTP is a conserved pathway in many bacteria, involving four key enzymatic steps catalyzed by the RmlA, RmlB, RmlC, and RmlD enzymes.[1][2] The genes encoding these enzymes are often organized in an rml operon.[3][4]

-

RmlA (Glucose-1-phosphate thymidylyltransferase): This enzyme catalyzes the initial step, the condensation of glucose-1-phosphate (G1P) with deoxythymidine triphosphate (dTTP) to produce dTDP-D-glucose and pyrophosphate (PPi).[2] This reaction is a key control point in the pathway and is subject to allosteric feedback inhibition by the final product, dTDP-L-rhamnose.[5]

-

RmlB (dTDP-D-glucose 4,6-dehydratase): RmlB catalyzes the NAD+-dependent dehydration of dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose.[2][6]

-

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): This enzyme performs a double epimerization at the C3' and C5' positions of the glucose moiety, converting dTDP-4-keto-6-deoxy-D-glucose into dTDP-4-keto-6-deoxy-L-mannose (also known as dTDP-4-keto-L-rhamnose).[7][8]

-

RmlD (dTDP-4-keto-6-deoxy-L-mannose reductase): The final step is the NADPH-dependent reduction of the C4'-keto group of dTDP-4-keto-6-deoxy-L-mannose by RmlD to yield the final product, dTDP-L-rhamnose.[7]

The overall pathway is essential for the production of L-rhamnose, a critical component of the cell wall in many pathogenic bacteria, including Mycobacterium tuberculosis and Streptococcus mutans.[9][10]

Data Presentation

Enzyme Kinetic Parameters

The following table summarizes the available kinetic data for the enzymes of the dTDP-L-rhamnose biosynthesis pathway from various bacterial sources.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax | Reference |

| RmlA | Saccharothrix syringae | dTTP | 49.56 | 5.39 | - | [2][10] |

| Glucose-1-Phosphate | 117.30 | 3.46 | - | [2][10] | ||

| RmlB | Saccharothrix syringae | dTDP-D-glucose | 98.60 | 11.2 | - | [2][11] |

| RmlC | Salmonella enterica | dTDP-4-keto-6-deoxy-D-glucose | 710 | 39 | - | [5] |

| RmlD | Salmonella enterica | dTDP-4-keto-6-deoxy-L-mannose | - | - | - | [12] |

| NADH | 1.5 - 109 | - | - | [12] | ||

| NADPH | 1.5 - 109 | - | - | [12] |

Note: Kinetic parameters for RmlD are not fully determined. A detailed protocol for a coupled enzyme assay to measure its activity is provided in the Experimental Protocols section.

Experimental Protocols

Heterologous Expression and Purification of Rml Enzymes

A general protocol for the expression and purification of Rml enzymes is outlined below, which can be adapted for each specific enzyme (RmlA, RmlB, RmlC, and RmlD).

Materials:

-

E. coli strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET series with a His-tag)

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Affinity chromatography resin (e.g., Ni-NTA agarose)

-

Wash buffer (e.g., Lysis buffer with 20 mM imidazole)

-

Elution buffer (e.g., Lysis buffer with 250 mM imidazole)

-

Size-exclusion chromatography column and buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

Protocol:

-

Gene Cloning: Amplify the desired rml gene from the genomic DNA of the source organism using PCR with primers containing appropriate restriction sites. Ligate the PCR product into the expression vector.

-

Transformation and Expression: Transform the recombinant plasmid into E. coli BL21(DE3) cells. Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris.

-

Affinity Chromatography: Load the supernatant onto a pre-equilibrated affinity chromatography column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged protein with elution buffer.

-

Size-Exclusion Chromatography: For higher purity, further purify the eluted protein using a size-exclusion chromatography column.

-

Purity Analysis: Analyze the purity of the final protein sample by SDS-PAGE.

Enzyme Assays

a) RmlA (Glucose-1-phosphate thymidylyltransferase) Colorimetric Assay

This assay measures the production of pyrophosphate (PPi) which is then hydrolyzed to inorganic phosphate (B84403) (Pi) and detected using a malachite green-based reagent.[11][13]

Materials:

-

Purified RmlA enzyme

-

Reaction buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 5 mM MgCl2

-

dTTP solution (0.2 mM)

-

D-Glucose-1-phosphate (G1P) solution (1 mM)

-

Yeast inorganic pyrophosphatase

-

Malachite green reagent (0.03% malachite green, 0.2% ammonium (B1175870) molybdate, 0.05% Triton X-100 in 0.7 N HCl)

Protocol:

-

Set up a 50 µL reaction containing reaction buffer, 0.2 mM dTTP, 1 mM G1P, and a suitable amount of purified RmlA.

-

Add yeast inorganic pyrophosphatase to the reaction mixture.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of malachite green reagent.

-

Incubate at 37°C for 5 minutes to allow for color development.

-

Measure the absorbance at 630 nm. The amount of phosphate is proportional to the absorbance and can be quantified using a standard curve prepared with known concentrations of phosphate.

b) Coupled Spectrophotometric Assay for RmlC and RmlD Activity

This assay measures the activity of RmlC and RmlD in a coupled reaction by monitoring the oxidation of NADPH at 340 nm.[12]

Materials:

-

Purified RmlC and RmlD enzymes

-

Reaction buffer: 45 mM potassium phosphate buffer, pH 7.0, 9 mM MgCl2

-

dTDP-4-keto-6-deoxy-D-glucose (substrate for RmlC, can be generated in situ using RmlB)

-

NADPH solution (0.072 mM)

Protocol for RmlC Activity:

-

Prepare a reaction mixture containing reaction buffer, dTDP-4-keto-6-deoxy-D-glucose, NADPH, and a 20-fold molar excess of RmlD.

-

Initiate the reaction by adding the RmlC enzyme.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. The rate of NADPH oxidation is proportional to the activity of RmlC.

Protocol for RmlD Activity:

-

Prepare a reaction mixture containing reaction buffer, dTDP-4-keto-6-deoxy-D-glucose, NADPH, and a 100-fold molar excess of RmlC.

-

Initiate the reaction by adding the RmlD enzyme.

-

Monitor the decrease in absorbance at 340 nm. The rate of NADPH oxidation is proportional to the activity of RmlD.

HPLC Analysis of dTDP-Sugars

High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying the intermediates and final product of the dTDP-L-rhamnose pathway.[13][14]

Materials:

-

HPLC system with a UV detector

-

Anion exchange column (e.g., CarboPac PA1)

-

Mobile phase: Isocratic 200 mM ammonium dipotassium (B57713) phosphate buffer, pH 7.5

-

Standards for dTMP, dTDP, dTTP, dTDP-glucose, dTDP-4-keto-6-deoxy-D-glucose, and dTDP-L-rhamnose

Protocol:

-

Equilibrate the anion exchange column with the mobile phase.

-

Inject the sample containing the dTDP-sugars.

-

Elute the compounds isocratically with the mobile phase at a flow rate of 1 mL/min.

-

Detect the eluted nucleotides by monitoring the absorbance at 254 nm.

-

Identify and quantify the compounds by comparing their retention times and peak areas to those of the standards.

Generation of rml Gene Knockouts using Lambda Red Recombination

The Lambda Red recombination system is a widely used method for generating gene knockouts in E. coli and can be adapted for other bacteria.[2][3][15]

Protocol Outline:

-

Prepare the Targeting Cassette: Use PCR to amplify an antibiotic resistance gene (e.g., kanamycin (B1662678) resistance) flanked by 40-50 base pair homology arms corresponding to the regions upstream and downstream of the target rml gene.

-